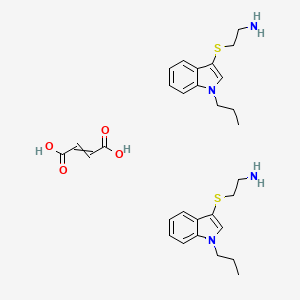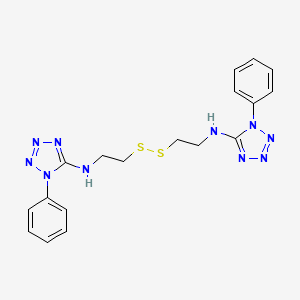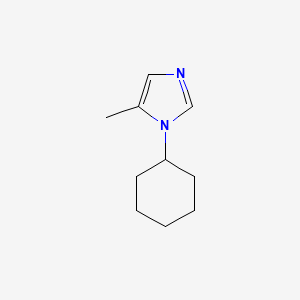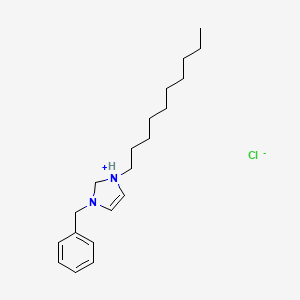
Mercury, chloro(6-hydroxy-1,3-benzodioxol-5-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mercury, chloro(6-hydroxy-1,3-benzodioxol-5-yl)- is a chemical compound that features a mercury atom bonded to a chloro group and a 6-hydroxy-1,3-benzodioxol-5-yl moiety.
Vorbereitungsmethoden
The synthesis of Mercury, chloro(6-hydroxy-1,3-benzodioxol-5-yl)- typically involves the reaction of 6-hydroxy-1,3-benzodioxole with a mercury(II) chloride reagent under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, and requires careful monitoring of temperature and pH to ensure the desired product is obtained .
Analyse Chemischer Reaktionen
Mercury, chloro(6-hydroxy-1,3-benzodioxol-5-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing species.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The chloro group can be substituted with other functional groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Wissenschaftliche Forschungsanwendungen
Mercury, chloro(6-hydroxy-1,3-benzodioxol-5-yl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of Mercury, chloro(6-hydroxy-1,3-benzodioxol-5-yl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with biomolecules, affecting their function and activity. The pathways involved in its action are still under investigation, but it is believed to modulate various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Mercury, chloro(6-hydroxy-1,3-benzodioxol-5-yl)- can be compared with other mercury-containing compounds such as:
Mercury(II) chloride: A simple mercury compound with different reactivity and applications.
Mercury(II) acetate: Another mercury compound used in organic synthesis.
Mercury(II) nitrate: Known for its use in analytical chemistry. The uniqueness of Mercury, chloro(6-hydroxy-1,3-benzodioxol-5-yl)- lies in its specific structure and the presence of the 6-hydroxy-1,3-benzodioxol-5-yl group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
61080-20-4 |
|---|---|
Molekularformel |
C7H5ClHgO3 |
Molekulargewicht |
373.16 g/mol |
IUPAC-Name |
chloro-(6-hydroxy-1,3-benzodioxol-5-yl)mercury |
InChI |
InChI=1S/C7H5O3.ClH.Hg/c8-5-1-2-6-7(3-5)10-4-9-6;;/h2-3,8H,4H2;1H;/q;;+1/p-1 |
InChI-Schlüssel |
BSDNXLAEDIWENC-UHFFFAOYSA-M |
Kanonische SMILES |
C1OC2=C(O1)C=C(C(=C2)O)[Hg]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene dibenzoate](/img/structure/B14595020.png)
![2-[(2-Methylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14595033.png)


![2-Methyl-3-[(2H-tetrazol-5-yl)methyl]-4H-1-benzopyran-4-one](/img/structure/B14595049.png)




![6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14595067.png)

![3,3'-[(Benzylazanediyl)bis(methylene)]dibenzoic acid](/img/structure/B14595074.png)

